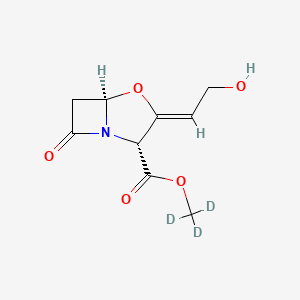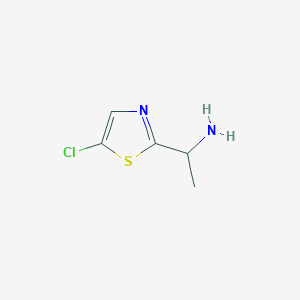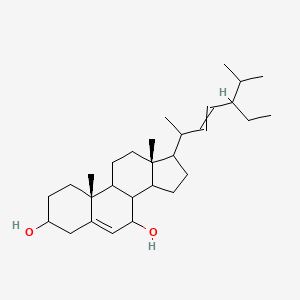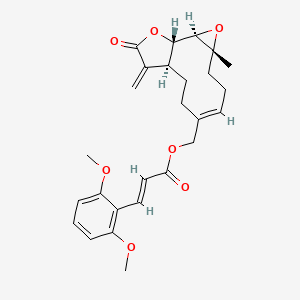
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine. This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is subsequently converted to the sulfonyl chloride derivative using chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Functionalized Pyrazole and Pyridine Derivatives: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets through its pyrazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole ring system and are used in the development of pharmaceuticals.
Uniqueness
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both pyridine and pyrazole rings along with the sulfonyl chloride group
Propiedades
Fórmula molecular |
C8H6ClN3O2S |
|---|---|
Peso molecular |
243.67 g/mol |
Nombre IUPAC |
1-pyridin-3-ylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H |
Clave InChI |
ICBUIOOHVYCOLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)




